molecular formula C16H18FN5O3 B2935210 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 327098-41-9

7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2935210
CAS No.: 327098-41-9
M. Wt: 347.35
InChI Key: VFVNXNWHISGYLD-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic purine core with substitutions at positions 1, 3, 7, and 8. Key structural features include:

  • 1- and 3-methyl groups: Common in xanthine derivatives (e.g., theophylline) to modulate pharmacokinetics .
  • 8-[(2-Hydroxyethyl)amino]: A polar group enabling hydrogen bonding, which may influence solubility and target engagement.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)18-7-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVNXNWHISGYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound ChemDiv2_003760 are currently unknown. The compound contains a 4-fluorobenzyl group, which is known to interact with various proteins and enzymes in the body.

Mode of Action

The 4-fluorobenzyl group in the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of the hydroxyethylamino group could also contribute to the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by ChemDiv2_003760 are currently unknown. The compound’s 4-fluorobenzyl group has been associated with the modulation of interfacial kinetics in lithium-ion batteries

Pharmacokinetics

The4-fluorobenzyl group is known to have good bioavailability and stability. The compound’s hydroxyethylamino group could potentially enhance its water solubility, which could affect its absorption and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ChemDiv2_003760. For instance, the compound’s 4-fluorobenzyl group is stable under normal physiological conditions, but its stability could be affected by extreme pH or temperature conditions.

Biological Activity

7-(4-Fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of purine derivatives which have been studied for various pharmacological properties, including anti-inflammatory and anti-cancer activities.

Chemical Structure and Properties

The compound features a purine core with modifications that include a 4-fluorobenzyl group and a 2-hydroxyethylamino substituent. These modifications may influence its biological activity through changes in solubility, receptor binding affinity, and metabolic stability.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of purine derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparative IC50 Values of Purine Derivatives Against COX Enzymes

Compound NameIC50 (μM)Reference
Celecoxib0.04 ± 0.01
7-(4-Fluorobenzyl)-8-[(2-hydroxyethyl)amino]-...TBDCurrent Study
Other Similar DerivativesTBDCurrent Study

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, purine derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Case Study: Effect on Cancer Cell Lines
In a study involving human breast cancer cells (MCF-7), treatment with similar purine derivatives resulted in significant reductions in cell viability after 24 hours of exposure. The observed effects were attributed to the activation of apoptotic pathways mediated by caspase enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at the benzyl and hydroxyethyl positions can significantly impact receptor binding and overall efficacy. For example, the presence of electron-withdrawing groups like fluorine enhances lipophilicity and may improve cellular uptake .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
4-Fluorobenzyl GroupIncreased anti-inflammatory potency
Hydroxyethylamine SubstituentEnhanced solubility and receptor affinity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7 and 8

The 7- and 8-positions are critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Target Compound 4-Fluorobenzyl (2-Hydroxyethyl)amino ~344.3* N/A Potential therapeutic applications (hypothesized)
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl Octyl 4-Methoxybenzylamino 433.53 N/A ChemSpider ID: 2397140
4f () 2-Hydroxyethyl Adamantane carboxamide 444.22 191–194 Synthesized via Minisci-type amidation
4g () 2-Hydroxypropyl Adamantane carboxamide 402.22 179–182 Lower MW than 4f due to shorter alkyl chain
11c () Propyl 3,4-Dihydroxyphenethylamino 373.41 200–203 UPLC/MS purity: 100%; bronchodilator analogs
8-Morpholin-4-yl derivative () 4-Fluorobenzyl Morpholino 401.39 N/A Enhanced solubility via morpholine ring
Compound 4-Methylbenzyl (2-Hydroxyethyl)amino 343.38 N/A Commercial availability (AldrichCPR)

*Calculated based on molecular formula C₁₅H₁₇FN₄O₃.

Key Observations:
  • Hydroxyethylamino vs. Morpholino at Position 8: The hydroxyethylamino group (target compound) offers hydrogen-bonding capability, while the morpholino group () provides rigidity and solubility .

Physicochemical Properties

  • Melting Points : Analogs with bulkier substituents (e.g., adamantane in 4f) exhibit higher melting points (191–194°C) compared to alkyl-chain derivatives (165–203°C) .
  • Solubility: Polar groups like hydroxyethylamino (target compound) or morpholino () enhance aqueous solubility, whereas hydrophobic substituents (e.g., octyl in ) reduce it .

Halogenation Effects

  • 4-Fluorobenzyl vs. 4-Chlorobenzyl : In triazole-linked purine derivatives (), 4-chlorobenzyl analogs show higher corrosion inhibition efficiency (94.0%) compared to 4-fluorobenzyl (86.9%), suggesting halogen electronegativity impacts electronic properties .

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